molecular formula C14H16N4O B12528125 N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea CAS No. 652140-47-1

N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea

Cat. No.: B12528125
CAS No.: 652140-47-1
M. Wt: 256.30 g/mol
InChI Key: DBOFOHVPGFRZNX-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an aminophenyl group, a methyl group, and a pyridinylmethyl group attached to a urea backbone. Its unique structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 4-aminophenyl isocyanate with N-methyl-N’-[(pyridin-4-yl)methyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones .

Scientific Research Applications

N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminophenyl)-N-methyl-N’-[(pyridin-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C13H15N3O Molecular Formula \text{C}_{13}\text{H}_{15}\text{N}_3\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) : Recent studies have highlighted the role of carbonic anhydrases in various diseases, including cancer and glaucoma. The compound exhibits inhibitory activity against specific isoforms of CAs, which are implicated in tumor progression and intraocular pressure regulation .
  • Antimicrobial Properties : The compound has shown promising results in preliminary antimicrobial assays, indicating its potential use as an antimicrobial agent. Its structural similarity to other urea derivatives known for antibacterial activity supports further investigation into its efficacy against bacterial strains .
  • Anti-inflammatory Effects : Given the presence of the amine group, the compound may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectReference
Carbonic Anhydrase InhibitionInhibition of CA IX and XII
AntimicrobialEffective against various strains
Anti-inflammatoryPotential effects on inflammation

Case Study 1: Carbonic Anhydrase Inhibition

A study conducted by Bua et al. demonstrated that derivatives similar to this compound effectively inhibited carbonic anhydrases involved in tumor progression. The study utilized kinetic assays to evaluate the inhibitory potency against CA IX and XII, revealing that certain modifications to the urea structure enhanced selectivity and potency .

Case Study 2: Antimicrobial Activity

Research published on diarylurea derivatives highlighted the synthesis and evaluation of various compounds, including this compound. These compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggests that further modifications could enhance their antimicrobial efficacy .

Properties

CAS No.

652140-47-1

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

1-(4-aminophenyl)-1-methyl-3-(pyridin-4-ylmethyl)urea

InChI

InChI=1S/C14H16N4O/c1-18(13-4-2-12(15)3-5-13)14(19)17-10-11-6-8-16-9-7-11/h2-9H,10,15H2,1H3,(H,17,19)

InChI Key

DBOFOHVPGFRZNX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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